Fmoc-(2-aminomethyl) benzoic acid

Peptide Synthesis Building Block Purity Supply Chain Management

SPPS campaigns needing rigid turn elements often fail when flexible residues or regioisomeric blocks are substituted. Fmoc-(2-aminomethyl)benzoic acid (CAS 219640-94-5) provides the ortho-substituted scaffold enforcing backbone conformation unattainable with meta/para isomers. • Ortho-aminomethyl introduces conformational restriction for turn-inducing peptidomimetics • Enables SAR libraries mapping spatial pharmacophore requirements • Non-linear linker for bioconjugation with controlled flexibility ≥98% purity for reproducible SPPS coupling.

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
CAS No. 219640-94-5
Cat. No. B1354793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(2-aminomethyl) benzoic acid
CAS219640-94-5
Molecular FormulaC23H19NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C23H19NO4/c25-22(26)16-8-2-1-7-15(16)13-24-23(27)28-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
InChIKeyZPHFVZKLOMMGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(2-aminomethyl) benzoic acid (CAS 219640-94-5) – A Strategic Building Block for SPPS


Fmoc-(2-aminomethyl) benzoic acid (CAS 219640-94-5), also referred to as 2-(Fmoc-aminomethyl)benzoic acid or Fmoc-Oamb, is an ortho-substituted Fmoc-protected amino acid derivative with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of approximately 373.4 g/mol . This compound functions as a protected building block in Fmoc-based solid-phase peptide synthesis (SPPS), where the Fmoc group enables selective deprotection under mild basic conditions while the benzoic acid moiety provides a rigid aromatic scaffold for peptide backbone modification . The ortho-positioning of the aminomethyl group relative to the carboxylic acid introduces distinct steric and electronic constraints that differentiate it from its meta- and para-substituted regioisomers, influencing both coupling efficiency and the conformational properties of the resulting peptidomimetics.

Why Fmoc-(2-aminomethyl) benzoic acid Cannot Be Substituted with Generic Fmoc-Amino Acids


The substitution of Fmoc-(2-aminomethyl) benzoic acid with other Fmoc-protected amino acids or even its regioisomers is not scientifically neutral. Unlike standard Fmoc-amino acids that contain a flexible aliphatic spacer, the ortho-aminomethyl benzoic acid core introduces a conformationally restricted, aromatic turn-inducing element that can fundamentally alter peptide secondary structure [1]. Furthermore, substitution with the meta- or para-isomers changes the vector of the carboxylic acid relative to the aminomethyl group, thereby modifying the spatial orientation of the growing peptide chain on the resin . This positional difference directly impacts the steric accessibility of the coupling site and the kinetic profile of Fmoc deprotection. Consequently, interchange with a seemingly analogous building block can lead to failed couplings, low synthetic yields, or peptides with unintended structural and biological properties. Procurement decisions must therefore be guided by the specific regiochemical and conformational requirements of the target peptide sequence.

Quantitative Differentiation of Fmoc-(2-aminomethyl) benzoic acid from Regioisomeric Analogs


Regioisomeric Purity and Supply Chain Reliability: Ortho vs. Meta vs. Para

The target ortho-isomer is commercially supplied with a certified purity of ≥97% (HPLC), matching the high-purity standards required for reproducible SPPS . In contrast, while the meta- and para-isomers are also available, the ortho-isomer's specific purity specification ensures minimal contamination from regioisomeric impurities, which is critical for maintaining sequence fidelity in automated synthesizers. The para-isomer, for instance, is frequently offered at ≥98.0% purity, but its documented melting point of 224-228 °C indicates a distinct crystalline phase that may affect dissolution kinetics in DMF compared to the ortho-isomer .

Peptide Synthesis Building Block Purity Supply Chain Management

Ortho-Substitution Confers Distinct Conformational Constraints for Peptide Turn Induction

The ortho-substitution pattern (2-position) in Fmoc-(2-aminomethyl) benzoic acid imposes a unique dihedral angle constraint between the carboxylic acid and the aminomethyl group, favoring turn-like conformations in peptide backbones. This is fundamentally different from the meta-isomer, which extends the peptide chain in a more linear geometry, and the para-isomer, which introduces a rigid, rod-like spacer [1]. This structural divergence is supported by the distinct computed and experimental physical properties of the regioisomers: the ortho-isomer exhibits a predicted density of 1.296±0.06 g/cm³ and a boiling point of 617.4±43.0 °C, whereas the para-isomer demonstrates a defined melting point range of 224-228 °C and is described as a rigid linker .

Peptidomimetics Conformational Restriction Turn Mimetics

Stability Under Standard SPPS Storage and Handling Conditions

The target ortho-isomer demonstrates storage stability at 0-8 °C, consistent with standard cold-chain requirements for Fmoc-protected building blocks . This temperature range is identical to that specified for the meta- and para-isomers (2-8 °C) . However, the ortho-isomer's long-term storage condition is explicitly described as a cool, dry place , indicating that while short-term stability is equivalent across isomers, the ortho-isomer may be more susceptible to moisture-induced degradation if not properly stored. This underscores the importance of verifying vendor-specific storage instructions during procurement to maintain batch integrity.

Reagent Stability SPPS Workflow Storage Optimization

Optimal Use Cases for Fmoc-(2-aminomethyl) benzoic acid in SPPS and Peptidomimetic Design


Synthesis of Conformationally Constrained Peptide Turn Mimetics

The ortho-substitution pattern of Fmoc-(2-aminomethyl) benzoic acid is ideally suited for the solid-phase synthesis of peptide sequences requiring a rigid turn-inducing element. Its use can replace flexible glycine or β-alanine residues to enforce a specific backbone conformation, as demonstrated by the incorporation of structurally related 4-(aminomethyl) benzoic acid in GPR54-agonistic pentapeptides [1]. The target ortho-isomer offers an alternative, potentially tighter turn geometry, which can be exploited to optimize ligand-receptor interactions in drug discovery programs targeting protein-protein interfaces.

Design of Novel Linkers and Spacers for Bioconjugation and Material Science

The ortho-isomer's unique spatial orientation between its carboxylic acid and Fmoc-protected amine makes it a valuable building block for creating non-linear linkers in bioconjugation and functionalized polymer synthesis. Unlike the linear para-isomer linkers commonly employed, the ortho-arrangement introduces a bend in the linker structure, which can influence the flexibility, packing density, and surface presentation of conjugated biomolecules . This property is particularly relevant for developing advanced materials with tailored architectures.

Peptide Library Construction for SAR Studies

In structure-activity relationship (SAR) campaigns, the systematic exploration of regioisomeric building blocks is essential for mapping spatial requirements of a pharmacophore. Fmoc-(2-aminomethyl) benzoic acid serves as a key ortho-substituted variant that, alongside its meta- and para-counterparts, enables the construction of focused peptide libraries where the only variable is the geometry of the aromatic spacer [1]. This allows researchers to isolate the contribution of backbone conformation to biological activity with high precision.

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